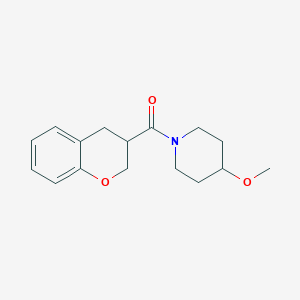
3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone is a compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by modulating various signaling pathways involved in the progression of different diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For instance, this compound has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone. Some of these directions include further studies on the mechanism of action of this compound, identification of potential drug targets, and development of more efficient synthesis methods to improve its bioavailability and efficacy.
In conclusion, this compound has shown potential therapeutic applications in various diseases. Its biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions provide a basis for further research in this area.
Synthesemethoden
The synthesis of 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone can be achieved through a multi-step process. The first step involves the condensation of 4-methoxypiperidine with ethyl acetoacetate to form 4-methoxypiperidin-1-yl)ethyl acetoacetate. This intermediate is then subjected to cyclization under acidic conditions to form this compound.
Wissenschaftliche Forschungsanwendungen
3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases. Some of the diseases where this compound has shown potential include cancer, neurodegenerative diseases, and inflammation.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-6-8-17(9-7-14)16(18)13-10-12-4-2-3-5-15(12)20-11-13/h2-5,13-14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQHYAQYGBDTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
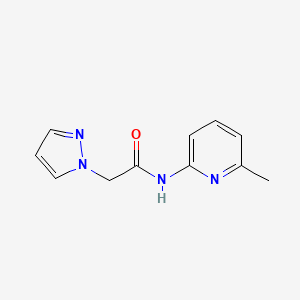
![2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507805.png)
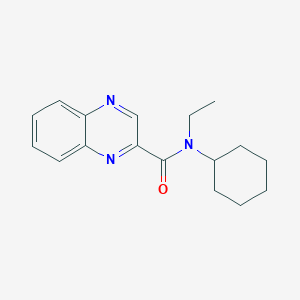

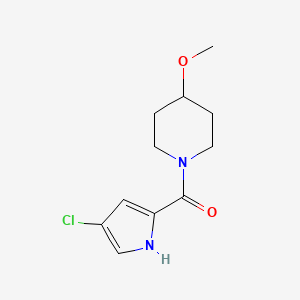
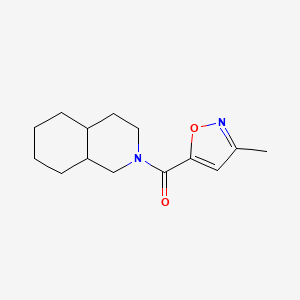
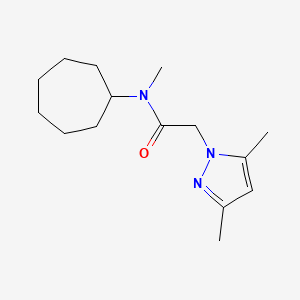
![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)
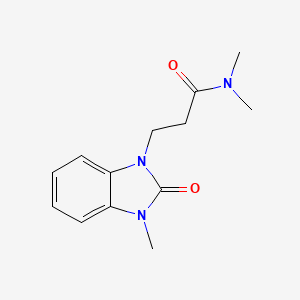

![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507873.png)
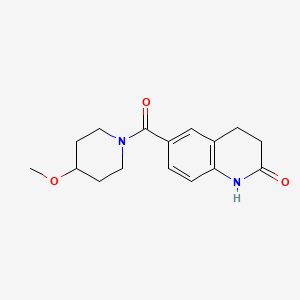
![6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507895.png)
![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
